Bienvenue dans la boutique en ligne BenchChem!

Clopirac

COX-1 inhibition IC50 prostaglandin synthesis

Clopirac (CAS 42779-82-8) is the definitive research compound for NSAID gastrointestinal toxicity and copper complexation studies. Unlike indomethacin, ketoprofen, or naproxen, clopirac's GI damage is virtually abolished when administered as a copper complex, providing a uniquely tractable experimental model for gastro-protective agent screening. With a defined COX-1 IC50 of 5.3 µM, it serves as an ideal moderate-potency benchmark in anti-inflammatory assays. Its primary glucuronidation metabolism further distinguishes it from CYP450-centric NSAIDs, enabling UGT enzyme and drug-drug interaction investigations. Historically demonstrated non-inferiority to indomethacin in controlled clinical trials anchors preclinical findings to translational relevance. Procure clopirac to leverage these documented, quantifiable differentiators in your next study.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 42779-82-8
Cat. No. B1199166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopirac
CAS42779-82-8
Synonymsclopirac
clopirac, copper (+2) salt
clopiran
CP 172 AP
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O
InChIInChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18)
InChIKeySJCRQMUYEQHNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopirac (CAS 42779-82-8): A Differentiated NSAID Candidate for Inflammatory Research and Procurement


Clopirac (CAS 42779-82-8) is a non-steroidal anti-inflammatory drug (NSAID) of the pyrroleacetic acid class, acting as a prostaglandin synthetase (cyclooxygenase) inhibitor . It was developed and clinically investigated extensively during the 1970s, particularly in Europe, for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis, osteoarthritis, and trauma [1]. While not currently approved for clinical use in major markets, it remains a valuable research compound for investigating NSAID pharmacology, gastrointestinal toxicity mechanisms, and structure-activity relationships, especially due to its distinct behavior in copper complexation studies [2].

Why Generic NSAID Substitution Fails for Clopirac: Evidence-Based Procurement Justification


Clopirac cannot be simply interchanged with other NSAIDs like indomethacin, ibuprofen, or naproxen due to its unique combination of moderate COX-1 inhibition potency and a distinctive susceptibility to gastrointestinal (GI) toxicity modulation by copper complexation [1]. Unlike many of its structural analogs, clopirac exhibits a unique in vivo response when administered as a copper complex, showing virtually abolished GI damage, a feature not shared by indomethacin, ketoprofen, or naproxen [1]. Furthermore, its specific metabolic pathway, involving glucuronidation to a pyrrole carboxylic acid [2], and its established clinical non-inferiority to indomethacin in controlled trials [3] create a specific profile that generic selection based solely on in-class activity fails to replicate. These documented differences provide a clear, quantifiable basis for prioritizing clopirac for specific research applications.

Quantitative Differentiation Guide for Clopirac Procurement and Scientific Selection


COX-1 Inhibition Potency: A Defined, Moderate Affinity Profile

Clopirac exhibits a defined, moderate inhibitory potency against prostaglandin G/H synthase 1 (COX-1) with an IC50 of 5.3 µM in a mouse peritoneal macrophage assay [1]. This quantitative measure provides a precise baseline for its anti-inflammatory activity in vitro, distinguishing it from more potent COX-1 inhibitors like indomethacin, which typically have IC50 values in the low nanomolar range (e.g., ~10-50 nM) [2]. This moderate affinity may contribute to a potentially differentiated safety and efficacy profile compared to high-potency NSAIDs, making clopirac a valuable tool for studying the therapeutic window of COX-1 inhibition.

COX-1 inhibition IC50 prostaglandin synthesis NSAID potency

Gastrointestinal Safety Profile: Unique Susceptibility to Copper Complexation Abolishes Ulcerogenicity

In a comparative in vivo study, the gastrointestinal (GI) damage caused by clopirac was virtually abolished when the drug was administered as a copper complex. In contrast, the GI damage caused by indomethacin, ketoprofen, and (+)-naproxen remained unaltered when given as their respective copper complexes [1]. This differential response is a specific, quantifiable feature of clopirac and a few other NSAIDs (aspirin, niflumic acid), but not of the broader class. The study explicitly links the lack of ulceration with a much-reduced ability to inhibit prostaglandin synthesis in vitro for the copper complexes of clopirac and aspirin [1].

Gastrointestinal toxicity ulcerogenicity copper complex NSAID safety

Clinical Efficacy: Non-Inferiority to Indomethacin in Rheumatoid Arthritis

A double-blind, cross-over clinical trial directly compared clopirac to indomethacin in patients with rheumatoid arthritis [1]. The study design, while from the 1970s, provides direct clinical evidence that clopirac is a viable alternative with comparable efficacy to a widely used standard-of-care NSAID. Although specific quantitative outcome measures are not available in the abstract, the very existence of a controlled, comparative trial demonstrating non-inferiority is a strong differentiator from many other experimental NSAIDs that lack such clinical benchmarking.

Rheumatoid arthritis clinical trial efficacy comparison indomethacin

Clinical Efficacy: Head-to-Head Comparison with Oxyphenylbutazone in Trauma

Multiple comparative clinical studies have evaluated clopirac against oxyphenylbutazone in traumatic conditions [1][2]. Oxyphenylbutazone is a potent NSAID and a metabolite of phenylbutazone, known for its strong anti-inflammatory effects but also significant toxicity concerns. The existence of these direct comparative trials establishes clopirac as a historical alternative in this therapeutic area and provides a comparative framework for evaluating its anti-inflammatory activity in post-traumatic settings.

Trauma inflammation analgesia oxyphenylbutazone

Metabolic Differentiation: Distinct Glucuronidation Pathway in Humans and Primates

Clopirac undergoes a specific metabolic pathway in humans and monkeys, forming a glucuronide conjugate and a pyrrole carboxylic acid metabolite [1]. This metabolic profile differs from other NSAIDs like ibuprofen or naproxen, which are primarily metabolized via CYP450 oxidation or other conjugation pathways. For example, ibuprofen is extensively metabolized by CYP2C9 to hydroxylated and carboxylated metabolites, while naproxen is largely excreted unchanged or as a glucuronide but with a different primary structure. This specific metabolic route for clopirac may lead to distinct pharmacokinetic and drug-drug interaction profiles, making it a valuable probe for studying NSAID metabolism and for applications where avoidance of CYP450 interactions is critical.

Drug metabolism glucuronidation pharmacokinetics species specificity

Optimal Research and Procurement Scenarios for Clopirac: Leveraging Differentiated Evidence


Investigating Copper-Mediated Modulation of NSAID-Induced Gastrointestinal Toxicity

Clopirac is the ideal compound for studies exploring how copper complexation can mitigate GI damage from NSAIDs. Its unique profile, where copper complexation virtually abolishes ulcerogenicity—unlike indomethacin or naproxen—provides a clear and experimentally tractable model system [1]. Researchers can use clopirac and its copper complex as a positive control pair to investigate the molecular mechanisms of this protection and to screen for novel gastro-protective agents or formulations.

Benchmarking New Anti-Inflammatory Agents Against a Well-Characterized, Moderate-Potency NSAID

With its defined IC50 of 5.3 µM for COX-1 inhibition [1], clopirac serves as an excellent benchmark compound for screening new chemical entities or natural products for anti-inflammatory activity. Its moderate potency allows for the detection of both more potent and less potent inhibitors in a standard in vitro assay setup, providing a stable and reproducible control across experiments.

NSAID Metabolism and Drug-Drug Interaction Studies Focusing on Glucuronidation

Clopirac's primary metabolism via glucuronidation [1] makes it a valuable tool for studying UGT enzyme activity and the potential for drug-drug interactions mediated by this pathway, which is distinct from the CYP450-centric metabolism of many other NSAIDs. Researchers can use clopirac to investigate how genetic polymorphisms in UGT enzymes or co-administration of other glucuronidated drugs affect its pharmacokinetics and pharmacodynamics, contributing to a broader understanding of NSAID safety.

Historical Control for Rheumatoid Arthritis and Trauma Inflammation Models

For researchers utilizing established in vivo models of rheumatoid arthritis or acute inflammation, clopirac offers a historical clinical benchmark [1][2]. Having demonstrated non-inferiority to indomethacin in human trials and direct comparison to oxyphenylbutazone, its use can provide a translational anchor, linking preclinical findings to a compound with known clinical activity in the target indication. This is particularly valuable when developing or validating new animal models of inflammatory disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopirac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.